tert-Butyl 4-(4-chlorophenyl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
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Overview
Description
tert-Butyl 4-(4-chlorophenyl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is a synthetic organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This compound is characterized by the presence of a tert-butyl ester group, a 4-chlorophenyl group, and a 2-oxo-2,5-dihydro-1H-pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-chlorophenyl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate typically involves the following steps:
Formation of the Pyrrole Core: The pyrrole core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound and an amine. The reaction is often carried out under acidic or basic conditions to facilitate cyclization.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a substitution reaction using a chlorinated aromatic compound and a suitable nucleophile.
Esterification: The tert-butyl ester group is introduced through an esterification reaction involving tert-butyl alcohol and a carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Flow microreactor systems have been developed to facilitate the direct introduction of tert-butoxycarbonyl groups into various organic compounds, making the process more efficient and sustainable .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(4-chlorophenyl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives.
Scientific Research Applications
tert-Butyl 4-(4-chlorophenyl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-chlorophenyl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
tert-Butyl 4-(4-chlorophenyl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(4-bromophenyl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate: Similar structure but with a bromine atom instead of chlorine.
tert-Butyl 4-(4-fluorophenyl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl ester group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl 3-(4-chlorophenyl)-5-oxo-2H-pyrrole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3/c1-15(2,3)20-14(19)17-9-11(8-13(17)18)10-4-6-12(16)7-5-10/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTNSVQBHKTRFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=CC1=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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